PDGFR Inhibition Potency: 6,7-Dimethoxy-3-(3-pyridinyl)quinoline vs. the 6-Methoxypyridin-3-yl Analog
In a cell-free PDGF receptor tyrosine kinase (PDGF-RTK) assay, 6,7-dimethoxy-3-(3-pyridinyl)quinoline inhibited PDGF receptor phosphorylation with an IC50 of approximately 800 nM, whereas the closely related 6,7-dimethoxy-3-(6-methoxypyridin-3-yl)quinoline (compound 15o) achieved an IC50 of ≤20 nM [1]. This represents an approximately 40-fold potency advantage for the 6-methoxy derivative, establishing that the pyridine nitrogen position and additional methoxy substitution on the 3-aryl ring are critical potency determinants [1].
| Evidence Dimension | PDGF-RTK inhibition IC50 (cell-free assay) |
|---|---|
| Target Compound Data | IC50 ≈ 800 nM |
| Comparator Or Baseline | 6,7-Dimethoxy-3-(6-methoxypyridin-3-yl)quinoline (compound 15o): IC50 ≤ 20 nM |
| Quantified Difference | ≥ 40-fold lower potency for 3-pyridinyl vs. 6-methoxypyridin-3-yl analog |
| Conditions | Cell-free PDGF receptor tyrosine kinase phosphorylation assay; J. Med. Chem. 1994, 37, 2129–2137 |
Why This Matters
Researchers seeking a moderate-affinity PDGFR tool compound with well-defined potency can select this compound; those requiring sub-100 nM potency should procure the 6-methoxypyridin-3-yl analog instead.
- [1] Maguire, M.P.; Sheets, K.R.; McVety, K.; Spada, A.P.; Zilberstein, A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J. Med. Chem. 1994, 37 (14), 2129–2137. DOI: 10.1021/jm00040a003. View Source
